molecular formula C8H4ClNO4S B133517 2,3-Dioxoindoline-5-sulfonyl chloride CAS No. 132898-96-5

2,3-Dioxoindoline-5-sulfonyl chloride

Cat. No.: B133517
CAS No.: 132898-96-5
M. Wt: 245.64 g/mol
InChI Key: JUJRKHHCIXKFQG-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-5-sulfonyl chloride: is a chemical compound with the molecular formula C8H4ClNO4S and a molecular weight of 245.64 g/mol . It is a derivative of indoline, featuring both sulfonyl chloride and dioxo functional groups. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride typically involves the reaction of 2,3-dioxo-2,3-dihydro-1H-indol-5-sulfonyl chloride with N-benzylmethylamine and N,N-diisopropylethylamine in a 1:1 mixture of tetrahydrofuran and dichloromethane. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with scaled-up reaction vessels and optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The dioxo groups can be reduced to hydroxyl groups under specific conditions, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

Scientific Research Applications

2,3-Dioxoindoline-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dioxoindoline-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, facilitating the substitution reactions that form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are often catalyzed by specific enzymes or occur under controlled laboratory conditions .

Comparison with Similar Compounds

    5-Chlorosulfonylisatin: Similar structure with a sulfonyl chloride group attached to an indoline ring.

    2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Another derivative with similar functional groups.

Uniqueness: 2,3-Dioxoindoline-5-sulfonyl chloride is unique due to its combination of dioxo and sulfonyl chloride functional groups, which provide a versatile platform for various chemical reactions and applications. Its reactivity and functional versatility make it a valuable compound in organic synthesis and research .

Biological Activity

2,3-Dioxoindoline-5-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the indoline-2,3-dione derivatives, which are known for their significant pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonyl chloride functional group attached to the indoline core. This structure is crucial for its biological activity as it influences solubility and interaction with biological targets.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including protein tyrosine phosphatases (PTP) such as Shp2. The inhibition of Shp2 has been quantified with an IC50 value of 47 μM, indicating its potential as a therapeutic agent in diseases where PTPs are implicated .
  • Induction of Apoptosis : In cancer cell lines, this compound can induce apoptosis by disrupting critical signaling pathways. It has been observed to cause cell cycle arrest and promote programmed cell death through its interactions with cellular proteins.
  • Modulation of Gene Expression : The compound can accumulate in the nucleus and interact with DNA and transcription factors, modulating gene expression crucial for cellular processes.

Biological Activities

The compound exhibits various biological activities that are summarized in the following table:

Activity Description Reference
Enzyme InhibitionInhibits Shp2 with an IC50 of 47 μM; affects other PTPs selectively.
Anticancer ActivityInduces apoptosis in cancer cells; disrupts signaling pathways involved in cell proliferation.
Anti-inflammatory EffectsModulates inflammatory responses through inhibition of specific enzymes involved in inflammation.
Antiviral PropertiesTargets viral replication by inhibiting viral enzymes.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in various diseases:

  • Cancer Research : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis and preventing cell cycle progression. The mechanism was linked to its ability to inhibit specific kinases involved in cancer progression.
  • Inflammatory Diseases : In models of inflammation, the compound showed promise in reducing markers of inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Viral Infections : Research indicated that this compound could inhibit viral replication in vitro by targeting viral enzymes essential for the life cycle of certain viruses.

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies suggest that the introduction of sulfonyl groups enhances solubility and bioavailability. The effects vary significantly with dosage; lower doses may selectively inhibit enzymes without causing toxicity, while higher doses may lead to broader biological effects .

Properties

IUPAC Name

2,3-dioxo-1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJRKHHCIXKFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579314
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132898-96-5
Record name 5-Isatinsulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132898-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and POCl3 (8.17 ml, 88 mmol) in sulfolane (25 ml, 264 mmol) was heated at 60° C. for 3 hours. The solution was cooled to 0° C. and water (60 ml) was added drop wise; the green precipitate was filtered and washed with a small amount of water. The solid was dissolved in ethyl acetate and washed three times with water; the organic phase was then dried over sodium sulfate and evaporated to give a crude solid that was purified by crystallization from hexane/ethyl acetate 1:1 to give 2,3-dioxoindoline-5-sulfonyl chloride (3.52 g, 14.33 mmol, 82% yield).
Quantity
5 g
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8.17 mL
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25 mL
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60 mL
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Synthesis routes and methods II

Procedure details

A mixture of isatinsulfonic acid sodium salt hydrate (10.00 g, 39.7 mmol ) and phosphorous oxychloride (18.5 mL, 199 mmol, 5 eq) in tetramethylene sulfone (50 mL) was heated at 60° C. for 3 hours under a dry N2 atmosphere. The reaction was cooled in an ice bath to 0 C. and water was cautiously added drop-wise, keeping the internal temperature below 6° C. The resulting green solid was collected by filtration and was washed well with water. The solid was dissolved in ethyl acetate (200 mL) and washed again with water (3×50 mL), dried over magnesium sulfate, filtered and concentrated to give the crude product in 85% yield. The solid was recrystallized from ethyl acetate: hexanes with hot filtration to give the title compound (5.81 g, 66% yield). NMR (400 MHz, DMSO-d6): consistent.
Name
isatinsulfonic acid sodium salt hydrate
Quantity
10 g
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reactant
Reaction Step One
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18.5 mL
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50 mL
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0 (± 1) mol
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Yield
66%

Synthesis routes and methods III

Procedure details

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O=C1Nc2ccc(S(=O)(=O)N3CCCC3COc3ccccc3)cc2C1=O
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Synthesis routes and methods IV

Procedure details

To a mixture of isatinsulfonic acid, sodium salt dihydrate (10 g, 35.1 mmol) and 50 mL tetramethylene sulfone was added phosphorus oxychloride (16.5 mL, 177 mmol). The resulting mixture was heated at 60° C. for 3 hours. The mixture was cooled to 0° C. and 120 mL of water was cautiously added. The resulting green solid was filtered and washed with water. The solid was dissolved in 100 mL EtOAc and washed thrice with 50 mL of water. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give a yellow solid. The solid was recrystallized from EtOAc/Hexanes to give the title compound as an orange solid (5.2 g, 60.5%). ES (−) MS m/e=344 (M−H).
Name
isatinsulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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10 g
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50 mL
Type
reactant
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16.5 mL
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Name
Quantity
120 mL
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Yield
60.5%

Synthesis routes and methods V

Procedure details

The synthesis of 5-(2-phenoxymethylpyrrolidine-1-sulfonyl)isatin analogues is shown in Scheme 1 (FIG. 5). The 5-chlorosulfonylisatin 6 was prepared by reaction of 5-isatinsulfonic acid, sodium salt hydrate (5) with phosphorus oxychloride in tetramethylene sulfone at 60° C. for 3 h. The hydroxyl group of N-Boc-2-pyrrolmethanol (7) was first tosylated with p-toluenesulfonyl chloride in pyridine to give compound 8, followed by displacement of the tosylate group by sodium phenoxide in DMF to afford N-Boc-2-(phenoxymethyl)pyrrolidine 9. The N-Boc group of 9 was removed with TFA, and the secondary amine was coupled with 6 in THF using triethylamine as an acid scavenger to afford the 5-(2-phenoxymethyl-pyrrolidinesulfonyl)-1H-2,3-dione 10 in 84% yield. The isatin nitrogen was alkylated by treatment of 10 with sodium hydride in DMF at 0° C. followed by addition of various alkyl halides to give compounds 2 and 11a-e,g-i. Compound 11f was prepared by hydrolysis of 11e with sodium hydroxide in aqueous methanol.
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5-(2-phenoxymethylpyrrolidine-1-sulfonyl)isatin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dioxoindoline-5-sulfonyl chloride
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2,3-Dioxoindoline-5-sulfonyl chloride
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Reactant of Route 4
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2,3-Dioxoindoline-5-sulfonyl chloride
Reactant of Route 5
2,3-Dioxoindoline-5-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2,3-Dioxoindoline-5-sulfonyl chloride

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